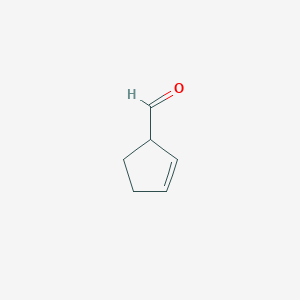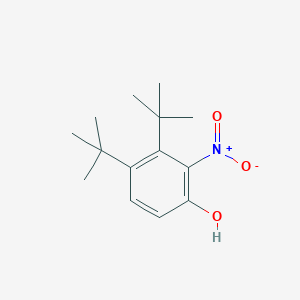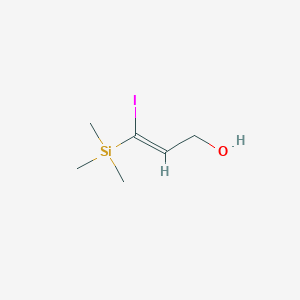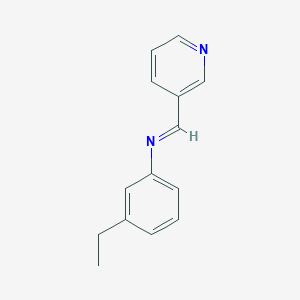
Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone is a heterocyclic compound belonging to the 2-pyridone family. These compounds are known for their versatile applications in various fields, including biology, natural products, dyes, and fluorescent materials . The structure of 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone includes a pyridone ring with carbamoyl, hydroxy, and methyl substituents, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridone compounds, including 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone, can be achieved through various methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2,2,2]octane (DABCO) under refluxing conditions in ethanol . Another method involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields .
Industrial Production Methods
Industrial production of 2-pyridone derivatives often employs metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The process is efficient and environmentally benign, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbamoyl group can produce primary or secondary amines.
科学研究应用
3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules, such as thrombin inhibitors.
Medicine: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like thrombin by binding to the active site and preventing substrate access . The hydroxy and carbamoyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Comparison
Compared to similar compounds, 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone is unique due to its specific substitution pattern on the pyridone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
42799-45-1 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-5(11)10(2)8(13)6(4)7(9)12/h3,13H,1-2H3,(H2,9,12) |
InChI 键 |
FBELPSAHUIMMGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=C1C(=O)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)






![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)





